5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The trifluoromethyl group can be introduced using trifluoromethylation reactions, which are well-documented in organic chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using metal-free synthetic routes to minimize costs and environmental impact . The use of eco-friendly synthetic strategies is crucial in industrial settings to ensure sustainability and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide involves the inhibition of specific enzymes and molecular targets. For instance, it may inhibit the proliferation of T-cells by interfering with key signaling pathways . The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Leflunomide: Another compound with a similar structure and anti-inflammatory properties.
5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[1,5-a]pyrimidin-7-amine: Shares the trifluoromethylphenyl group and exhibits similar biological activities.
Uniqueness
5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is unique due to its isoxazole ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-6-10(17-19-7)11(18)16-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXXKWQSTOIMJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337135 | |
Record name | ST50891509 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
523987-35-1 | |
Record name | ST50891509 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.